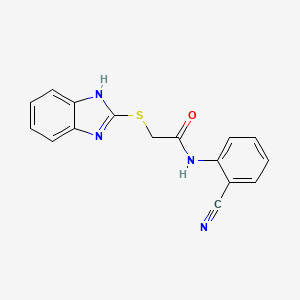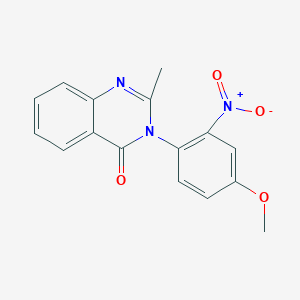![molecular formula C16H15Cl2NO B11549979 4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11549979.png)
4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with 3,5-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]phenol
- 4-Chloro-N-{ (E)-[(4-chloro-2-methylphenyl)imino]methylamino}sulfanyl-N-isopropylbenzenesulfonamide
Uniqueness
4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15Cl2NO |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-chloro-2-[(4-chloro-2-methylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-6-12(17)4-5-14(9)19-8-13-11(3)16(18)10(2)7-15(13)20/h4-8,20H,1-3H3 |
InChI Key |
QNQZGYJEYWPOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=C(C=C2)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549898.png)
![{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether](/img/structure/B11549906.png)
acetyl}hydrazinylidene)-N-(naphthalen-1-yl)butanamide](/img/structure/B11549911.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11549919.png)
![N-[(1E)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549921.png)
![4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol](/img/structure/B11549938.png)
![4,4'-oxybis[N-(naphthalen-2-yl)benzamide]](/img/structure/B11549948.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11549956.png)

![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11549964.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)

![4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11549989.png)
